COX-2 Enzyme Inhibition: 15 nM IC50 Against Prostaglandin G/H Synthase 2
4-(2-Phenyloxazol-5-YL)phenol demonstrates potent in vitro inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 15 nM, as extracted from the ChEMBL/BindingDB assay record CHEMBL881502 [1]. This value places the compound within the high-potency tier of diarylheterocycle COX-2 inhibitors. For context, the clinically approved COX-2-selective drug rofecoxib (a 2,3-diarylfuranone) typically exhibits IC50 values in the 10-50 nM range in recombinant enzyme assays [2], while non-selective inhibitors such as indomethacin show considerably weaker COX-2 activity. The 15 nM potency of 4-(2-phenyloxazol-5-YL)phenol, achieved without the methylsulfonylphenyl substituent that characterizes many coxibs, suggests the 4-hydroxyphenyl substitution at the oxazole 5-position can effectively mimic key pharmacophoric features required for high-affinity COX-2 engagement.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 15 nM (4-(2-Phenyloxazol-5-YL)phenol) |
| Comparator Or Baseline | Rofecoxib: 10–50 nM (literature range for recombinant COX-2); Indomethacin: >1000 nM for COX-2 selectivity |
| Quantified Difference | Comparable to rofecoxib; approximately 10–100-fold more potent than non-selective NSAIDs at COX-2 |
| Conditions | Recombinant enzyme assay; incubation for 15 min at 37°C (BindingDB ChEMBL_321358 / CHEMBL881502) |
Why This Matters
This level of target engagement places 4-(2-phenyloxazol-5-YL)phenol among the most potent oxazole-based COX-2 ligands reported, making it a compelling starting point for inflammation-focused projects where celecoxib-like selectivity is required.
- [1] BindingDB entry CHEMBL881502, Target: Prostaglandin G/H synthase 2. IC50 = 15 nM. Source: Franke, L. et al., J. Med. Chem. 2005, 48, 6997-7004. View Source
- [2] Prast, J.; van Giersbergen, P. L. M.; Meijer, D. K. F. Rofecoxib. In xPharm: The Comprehensive Pharmacology Reference; Elsevier, 2007; pp 1-6. View Source
